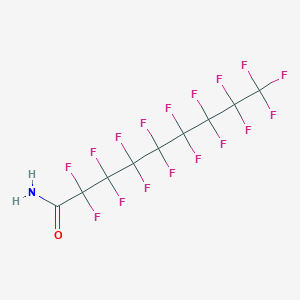![molecular formula C21H14F4N4O B11692525 N-(4-fluorobenzyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11692525.png)
N-(4-fluorobenzyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Fluorbenzyl)-5-phenyl-7-(trifluormethyl)pyrazolo[1,5-a]pyrimidin-2-carboxamid ist eine komplexe organische Verbindung, die zur Familie der Pyrazolo[1,5-a]pyrimidine gehört. Diese Verbindung ist bekannt für ihre einzigartigen strukturellen Merkmale, zu denen eine Trifluormethylgruppe und ein Fluorbenzylrest gehören. Diese Strukturelemente tragen zu ihren besonderen chemischen und biologischen Eigenschaften bei, was sie zu einem interessanten Forschungsgegenstand in verschiedenen wissenschaftlichen Bereichen macht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-(4-Fluorbenzyl)-5-phenyl-7-(trifluormethyl)pyrazolo[1,5-a]pyrimidin-2-carboxamid umfasst in der Regel mehrere Schritte. Ein gängiges Verfahren beginnt mit der Cyclisierung von Ethyl-5-amino-1H-pyrazol-4-carboxylat mit 4,4,4-Trifluoro-1-(4-fluorphenyl)butan-1,3-dion. Diese Reaktion wird durch Verseifung mit Natriumhydroxid gefolgt, um die Zwischenstufe 5-(4-Fluorphenyl)-7-(trifluormethyl)pyrazolo[1,5-a]pyrimidin-3-carbonsäure zu erhalten. Schließlich wird durch Kondensation mit Dimethylamin die Zielverbindung erhalten .
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung sind nicht umfassend dokumentiert, aber sie umfassen wahrscheinlich ähnliche Synthesewege mit Optimierungen für die Großproduktion. Diese Optimierungen können die Verwendung effizienterer Katalysatoren, verbesserte Reaktionsbedingungen und fortschrittliche Reinigungsverfahren umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Chemische Reaktionsanalyse
Reaktionstypen
N-(4-Fluorbenzyl)-5-phenyl-7-(trifluormethyl)pyrazolo[1,5-a]pyrimidin-2-carboxamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen zu modifizieren, z. B. die Reduktion der Carboxamidgruppe zu einem Amin.
Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere am Fluorbenzylrest.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile wie Natriummethoxid. Die Reaktionsbedingungen variieren je nach der gewünschten Umwandlung, umfassen aber typischerweise kontrollierte Temperaturen und inerte Atmosphären, um unerwünschte Nebenreaktionen zu verhindern.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation zu Carbonsäuren führen, während Reduktion Amine produzieren kann. Substitutionsreaktionen können zu verschiedenen substituierten Derivaten mit unterschiedlichen funktionellen Gruppen führen.
Wissenschaftliche Forschungsanwendungen
N-(4-Fluorbenzyl)-5-phenyl-7-(trifluormethyl)pyrazolo[1,5-a]pyrimidin-2-carboxamid hat verschiedene wissenschaftliche Forschungsanwendungen:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle und die Untersuchung von Reaktionsmechanismen verwendet.
Biologie: Die einzigartige Struktur der Verbindung macht sie zu einem wertvollen Werkzeug für die Untersuchung biologischer Systeme und das Verständnis molekularer Wechselwirkungen.
Industrie: Seine fluorierte Struktur ist von Interesse bei der Entwicklung von Materialien mit bestimmten Eigenschaften, z. B. hoher thermischer Stabilität und Beständigkeit gegen Abbau.
Wirkmechanismus
Der Wirkmechanismus von N-(4-Fluorbenzyl)-5-phenyl-7-(trifluormethyl)pyrazolo[1,5-a]pyrimidin-2-carboxamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Es wurde gezeigt, dass die Verbindung die Proliferation bestimmter Krebszelllinien hemmt, indem sie in wichtige zelluläre Signalwege eingreift . Molekulare Docking-Studien legen nahe, dass sie an aktive Zentren von Zielproteinen bindet, wodurch deren normale Funktion gestört wird, was zu Zellzyklusarrest und Apoptose führt.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-fluorobenzyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in various substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
N-(4-fluorobenzyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Industry: Its fluorinated structure is of interest in the development of materials with specific properties, such as high thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of N-(4-fluorobenzyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. The compound has been shown to inhibit the proliferation of certain cancer cell lines by interfering with key cellular pathways . Molecular docking studies suggest that it binds to active sites of target proteins, disrupting their normal function and leading to cell cycle arrest and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
5-(4-Fluorphenyl)-7-(trifluormethyl)pyrazolo[1,5-a]pyrimidin-3-carboxamid: Diese Verbindung teilt eine ähnliche Kernstruktur, unterscheidet sich jedoch in den funktionellen Gruppen, die am Pyrazolo[1,5-a]pyrimidinring gebunden sind.
Pyrazolo[3,4-d]pyrimidinderivate: Diese Verbindungen haben ein anderes Ringschmelzmuster, zeigen aber ähnliche biologische Aktivitäten.
Einzigartigkeit
N-(4-Fluorbenzyl)-5-phenyl-7-(trifluormethyl)pyrazolo[1,5-a]pyrimidin-2-carboxamid ist einzigartig aufgrund seiner spezifischen Kombination von fluorierten Gruppen und dem Pyrazolo[1,5-a]pyrimidingerüst. Diese Kombination verleiht ihr besondere chemische Eigenschaften, wie z. B. hohe Stabilität und Reaktivität, was sie zu einer wertvollen Verbindung für verschiedene Forschungsanwendungen macht.
Eigenschaften
Molekularformel |
C21H14F4N4O |
|---|---|
Molekulargewicht |
414.4 g/mol |
IUPAC-Name |
N-[(4-fluorophenyl)methyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C21H14F4N4O/c22-15-8-6-13(7-9-15)12-26-20(30)17-11-19-27-16(14-4-2-1-3-5-14)10-18(21(23,24)25)29(19)28-17/h1-11H,12H2,(H,26,30) |
InChI-Schlüssel |
PLZNVMAHULJTAX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)NCC4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-bromo-5-(4-bromothiophen-2-yl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11692443.png)
![4,4'-[(2-propoxyphenyl)methanediyl]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B11692444.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-1-methylbicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B11692449.png)
![N'-[(E)-(3-hydroxyphenyl)methylidene]-2-{[3-(2-methylprop-2-en-1-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide](/img/structure/B11692453.png)


![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-{(Z)-[2-(benzyloxy)-5-bromophenyl]methylidene}acetohydrazide](/img/structure/B11692461.png)

![2-Chloro-N-[2-(4-chloro-2-nitro-phenylamino)-ethyl]-4,5-difluoro-benzamide](/img/structure/B11692465.png)
![ethyl (2Z)-5-[4-(dimethylamino)phenyl]-7-methyl-2-{4-[(4-nitrobenzyl)oxy]benzylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11692470.png)
![2-[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile](/img/structure/B11692486.png)
![(4E)-3-methyl-4-[2-(4-methyl-3-nitrophenyl)hydrazinylidene]-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B11692493.png)
![(2Z,5Z)-5-(3-bromo-4-hydroxy-5-iodobenzylidene)-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11692508.png)
![(2E)-2-(3-ethoxy-4-hydroxybenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11692517.png)
